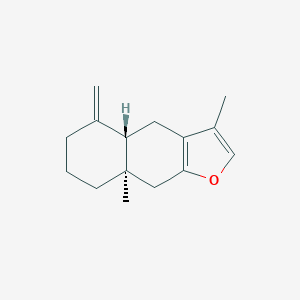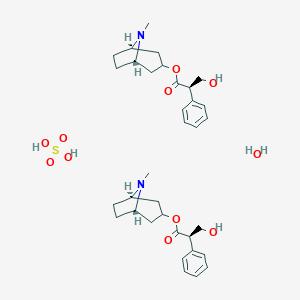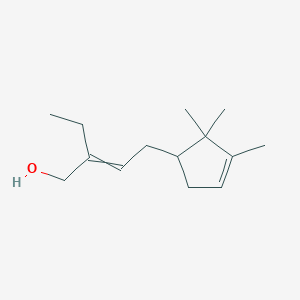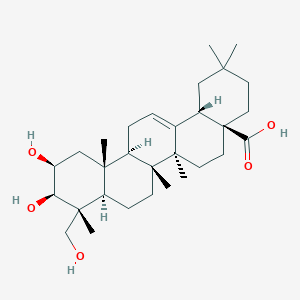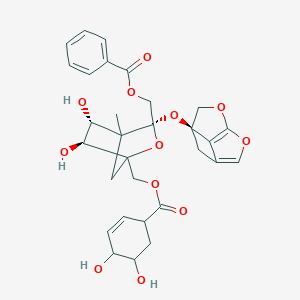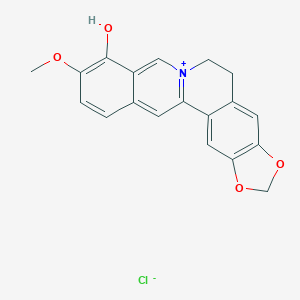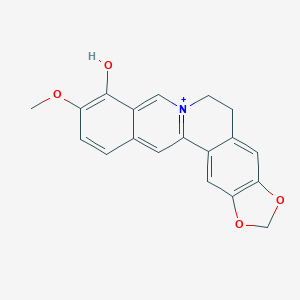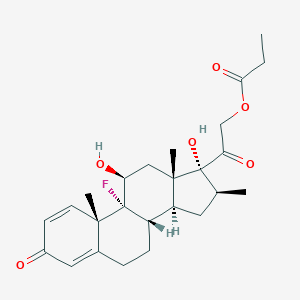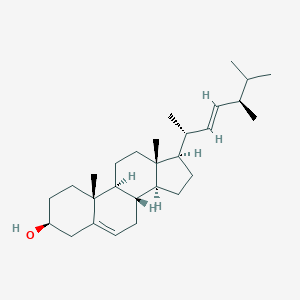
ブラシカステロール
概要
説明
この化合物は、環境中の海洋藻類物質の存在を示すバイオマーカーとして頻繁に使用されており、E番号E499の成分の1つです . アルツハイマー病の関連する追加のバイオマーカーとしても提案されています .
2. 製法
合成ルートと反応条件: ブラシカステロールは、さまざまな化学プロセスによって合成できます。 一般的な方法の1つは、植物源からフィトステロールを抽出し、その後化学修飾を行ってブラシカステロールを得る方法です . 抽出プロセスには通常、ヘキサンなどの溶媒を高温(例:60°C)で数時間使用する必要があります .
工業生産方法: 工業的な設定では、ブラシカステロールは、超臨界流体抽出技術を使用して、植物油または産業廃棄物から頻繁に抽出されます . この方法は、効率性と環境への配慮から好まれています。 抽出されたフィトステロールは、その後、さらなる精製と化学修飾を行ってブラシカステロールを生成します .
3. 化学反応解析
反応の種類: ブラシカステロールは、酸化、還元、置換反応を含むさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: ブラシカステロールは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます.
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます.
置換: 置換反応には、エステル結合をけん化するのに、強いアルカリ(例:水酸化カリウムまたは水酸化ナトリウム)を使用することがよくあります.
生成される主要な生成物: これらの反応から生成される主な生成物には、ブラシカステロールのさまざまな酸化および還元誘導体があり、これらはさまざまな用途でさらに利用できます .
4. 科学研究の用途
ブラシカステロールは、幅広い科学研究用途があります。
科学的研究の応用
Brassicasterol has a wide range of scientific research applications:
作用機序
ブラシカステロールは、さまざまな分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Brassicasterol has a low water solubility and, as a consequence, a high octanol-water partition coefficient . This means that, in most environmental systems, brassicasterol will be associated with the solid phase . Since the molecule has a hydroxyl (-OH) group, it is frequently bound to other lipids including glycerols .
Cellular Effects
Brassicasterol exerts a therapeutic utility in an in vitro setting against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis (Mtb) as well as a considerable inhibitory property against human angiotensin-converting enzyme (ACE) that plays a dynamic role in regulating blood pressure . The antireplicative effect of brassicasterol against HSV-1 is remarkably detected . Moreover, the capacity of this compound to induce an adequate level of antituberculosis activity against all Mtb strains examined is revealed .
Molecular Mechanism
Molecular docking analyses propose that the mechanisms by which brassicasterol induces anti-HSV-1 and anti-Mtb might be related to inhibiting vital enzymes involved in HSV-1 replication and Mtb cell wall biosynthesis .
Temporal Effects in Laboratory Settings
In anaerobic sediments and soils, brassicasterol is stable for many hundreds of years, enabling it to be used as an indicator of past algal production .
Dosage Effects in Animal Models
While there are no specific studies detailing the dosage effects of brassicasterol in animal models, phytosterols, including brassicasterol, have been shown to exhibit anti-inflammatory effects in animal studies .
Metabolic Pathways
Sterols, including brassicasterol, are precursors of a group of plant hormones, the brassinosteroids, which regulate plant growth and development . Furthermore, sterols participate in transmembrane signal transduction by forming lipid microdomains .
Transport and Distribution
Brassicasterol is predominantly found in the solid phase in most environmental systems due to its low water solubility and high octanol-water partition coefficient . This suggests that brassicasterol is likely to be associated with the lipid components of cells and tissues.
Subcellular Localization
They regulate membrane permeability and fluidity and are the precursors of bioactive steroids .
準備方法
Synthetic Routes and Reaction Conditions: Brassicasterol can be synthesized through various chemical processes. One common method involves the extraction of phytosterols from plant sources, followed by chemical modifications to obtain brassicasterol . The extraction process typically involves the use of solvents such as hexane at elevated temperatures (e.g., 60°C) for several hours .
Industrial Production Methods: In industrial settings, brassicasterol is often extracted from vegetable oils or industrial wastes using supercritical fluid extraction techniques . This method is preferred due to its efficiency and environmental friendliness. The extracted phytosterols are then subjected to further purification and chemical modifications to yield brassicasterol .
化学反応の分析
Types of Reactions: Brassicasterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of brassicasterol, which can be further utilized in different applications .
類似化合物との比較
ブラシカステロールは、コレステロール、β-シトステロール、カンペステロール、スティグマステロール、フコステロール、24-メチレンコレステロールなど、他のフィトステロールと構造的に似ています。
- コレステロール
- β-シトステロール
- カンペステロール
- スティグマステロール
- フコステロール
- 24-メチレンコレステロール
- 22-デヒドロコレステロール
独自性: ブラシカステロールは、特定の藻類や植物によって特定の合成が行われるため、環境研究の貴重なバイオマーカーとなっています . さらに、その二重の抗感染活性と心血管保護効果は、他のフィトステロールとは異なります .
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILXMJHPFNGGTO-ZAUYPBDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197124 | |
| Record name | Brassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
474-67-9 | |
| Record name | Brassicasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brassicasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brassicasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergosta-5,22(E)-dien-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRASSICASTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0KG2XFOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Brassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
| Record name | Brassicasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


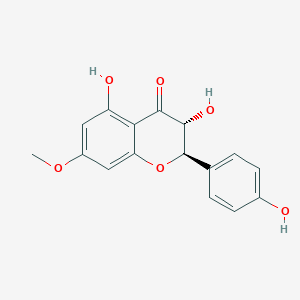
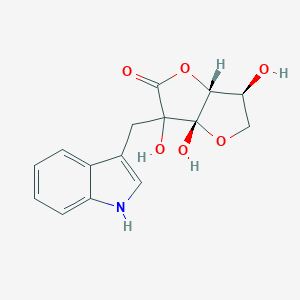
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)
